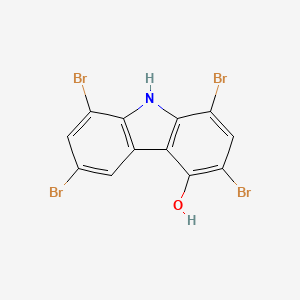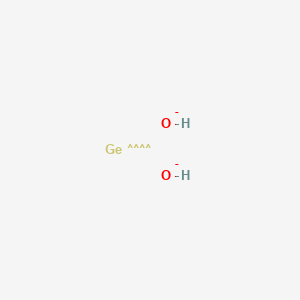
Germanium(2+) dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium(2+) dihydroxide, also known as germanium(II) hydroxide, is a chemical compound with the formula Ge(OH)₂. It is a poorly characterized compound, sometimes referred to as hydrous germanium(II) oxide or germanous hydroxide. This compound was first reported by Winkler in 1886 . This compound is typically formed as a white or yellow precipitate and is only slightly soluble in water or alkali .
Preparation Methods
Synthetic Routes and Reaction Conditions: Germanium(2+) dihydroxide can be synthesized through several methods:
Reduction of Germanium Dioxide: One common method involves the reduction of an acid solution of germanium dioxide (GeO₂) with hypophosphorous acid (H₃PO₂).
Hydrolysis of Germanium Chloride: Another method is the hydrolysis of germanium chloride (GeCl₂).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Germanium(2+) dihydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide (GeO₂).
Reduction: It can be reduced to elemental germanium under specific conditions.
Substitution: It can undergo substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Reducing agents such as hydrogen can be used to reduce it to elemental germanium.
Acids and Bases: It reacts with hydrochloric acid (HCl) and sodium hydroxide (NaOH) to form various products.
Major Products Formed:
Germanium Dioxide (GeO₂): Formed through oxidation.
Elemental Germanium: Formed through reduction.
Various Germanium Compounds: Formed through substitution reactions.
Scientific Research Applications
Germanium(2+) dihydroxide has several scientific research applications, including:
Chemistry: It is used in the study of germanium compounds and their reactivity.
Biology and Medicine: Germanium compounds have been explored for their potential biological effects, including anti-inflammatory and antioxidant properties.
Industry: Germanium compounds are used in the production of semiconductors, optical devices, and catalysts.
Mechanism of Action
The exact mechanism of action of germanium(2+) dihydroxide is not well understood. it is believed to interact with various molecular targets and pathways, including:
Oxidative Stress Pathways: Germanium compounds may exert antioxidant effects by scavenging free radicals.
Inflammatory Pathways: They may modulate inflammatory responses through interactions with specific cellular targets.
Comparison with Similar Compounds
Germanium Dioxide (GeO₂): A well-characterized oxide of germanium.
Germanium Monoxide (GeO): Another oxide of germanium with different properties.
Germanium Sulfide (GeS): A sulfide compound of germanium.
Uniqueness: Germanium(2+) dihydroxide is unique due to its poorly characterized nature and specific reactivity. Unlike germanium dioxide and germanium monoxide, it is less stable and more reactive under certain conditions .
Properties
CAS No. |
350010-45-6 |
|---|---|
Molecular Formula |
GeH2O2-2 |
Molecular Weight |
106.64 g/mol |
InChI |
InChI=1S/Ge.2H2O/h;2*1H2/p-2 |
InChI Key |
DCUUDOFVTFSQMC-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[OH-].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


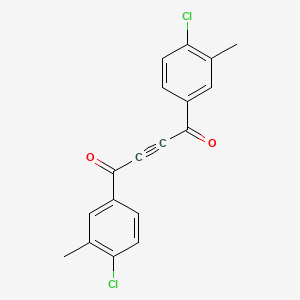
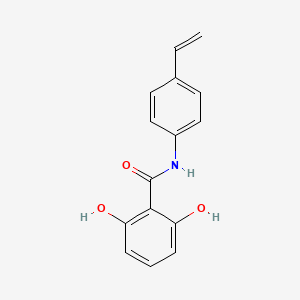
![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)
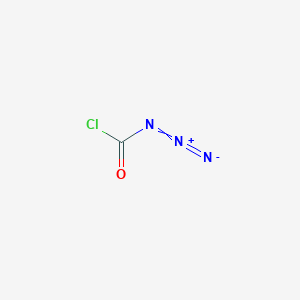
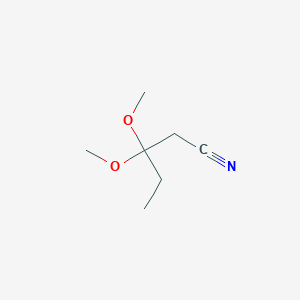

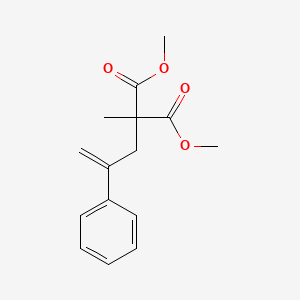
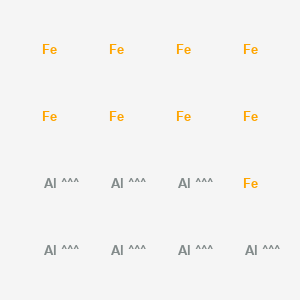
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)


